molecular formula C10H11NO2 B1585150 4-benzyloxazolidin-2-one CAS No. 40217-17-2

4-benzyloxazolidin-2-one

Cat. No.: B1585150
CAS No.: 40217-17-2
M. Wt: 177.2 g/mol
InChI Key: OJOFMLDBXPDXLQ-UHFFFAOYSA-N
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Description

4-Benzyloxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a benzyl group attached to the nitrogen atom. This compound is widely used in organic synthesis, particularly as a chiral auxiliary in stereoselective transformations.

Mechanism of Action

Target of Action

The primary target of 4-Benzyloxazolidin-2-One, also known as 4-Benzyl-1,3-oxazolidin-2-one, is MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), an enzyme in the menaquinone (MK) biosynthetic pathway . This pathway is crucial for the survival of Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB), under hypoxic conditions .

Mode of Action

This compound interacts with its target, MenA, inhibiting its function in the MK biosynthetic pathway . This inhibition disrupts the electron transport chain (ETC) in the cell membrane of Mtb, which is essential for ATP production and other functions .

Biochemical Pathways

The MK biosynthetic pathway, which this compound affects, is responsible for the synthesis of MK, an important carrier molecule within the mycobacterial ETC . By inhibiting MenA, this compound disrupts this pathway, leading to a disruption in the ETC and, consequently, the energy production within the Mtb cell .

Pharmacokinetics

It’s worth noting that the compound has shown potent activity against mena and mtb, indicating its bioavailability .

Result of Action

The result of this compound’s action is the inhibition of the MK biosynthetic pathway, leading to disruption of the ETC and energy production within the Mtb cell . This leads to the death of the Mtb cell, making this compound a potential therapeutic agent for TB .

Action Environment

It’s important to note that the compound’s effectiveness against mtb suggests that it can function effectively in the hypoxic conditions within infected granulomas, where mtb typically resides .

Biochemical Analysis

Cellular Effects

Given its role in asymmetric alkylation, it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s known to be involved in asymmetric alkylation, suggesting it may bind to certain biomolecules and influence enzyme activity

Metabolic Pathways

It’s known that this compound is used as a chiral auxiliary in asymmetric alkylation , suggesting it may interact with certain enzymes or cofactors. The specific metabolic pathways it’s involved in, and any effects it may have on metabolic flux or metabolite levels, are not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzyloxazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of benzylamine with ethyl chloroformate, followed by cyclization to form the oxazolidinone ring. Another method includes the use of benzyl isocyanate and ethylene glycol, which undergoes a cyclization reaction to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with different substituents, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Uniqueness: 4-Benzyloxazolidin-2-one is unique due to its benzyl group, which imparts specific steric and electronic effects that influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable as a chiral auxiliary in asymmetric synthesis .

Properties

IUPAC Name

4-benzyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOFMLDBXPDXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339895
Record name 4-Benzyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40217-17-2
Record name 4-Benzyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyl-2-oxazolidinone, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNE43KJ2MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 13-5 (5.6 g, 19 mmol), THF (97 mL), and NEt3 (3.2 mL, 23 mmol) at −78° C. was added trimethylacetyl chloride (2.6 mL, 21 mmol) dropwise. After addition was complete, the reaction mixture was warmed to 0° C. for 2 h then recooled to −78° C. and treated with lithium (S)-(−)-4-benzyl-2-oxazolidinone (18 mL, 29 mmol; 1.6M solution in THF). The reaction mixture was then warmed to 0° C. for 1 h and poured into EtOAc (300 mL) and sat. NaHCO3 (30 mL). The organic phase was washed with sat. NaHCO3, H2O, and brine, dried (MgSO4), and concentrated. Flash chromatography (silica, EtOAc) gave 13-6 as an oil.
[Compound]
Name
13-5
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
97 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Following the procedure described in Example 46 for the preparation of the corresponding cyclooctyl derivative, 2.1 g of S)-3-[3-cyclopentyl-1-oxopropyl]-4-(phenylmethyl)-2-oxazolidinone and 2.5 g of 2,4,6-triisopropylbenzenesulfonyl azide yielded 1.23 g of [4S-3-(2S)]-3-[2-azido-3-cyclopentyl)-1-oxopropyl]-4-(phenylmethyl)-2-oxazolidinone.
[Compound]
Name
cyclooctyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-benzyloxazolidin-2-one
Reactant of Route 3
4-benzyloxazolidin-2-one
Reactant of Route 4
4-benzyloxazolidin-2-one
Reactant of Route 5
4-benzyloxazolidin-2-one
Reactant of Route 6
4-benzyloxazolidin-2-one

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